molecular formula C8H4ClNOS B1314986 1,3-Benzothiazole-6-carbonyl chloride CAS No. 55439-73-1

1,3-Benzothiazole-6-carbonyl chloride

Cat. No. B1314986
CAS RN: 55439-73-1
M. Wt: 197.64 g/mol
InChI Key: NGQVUZRWHRIRFX-UHFFFAOYSA-N
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Description

1,3-Benzothiazole-6-carbonyl chloride is a benzothiazole derivative . It has a molecular formula of C8H4ClNOS and a CAS number of 55439-73-1 .


Synthesis Analysis

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The synthesis of benzothiazole derivatives was achieved through various synthetic pathways .


Molecular Structure Analysis

The molecular structure of 1,3-Benzothiazole-6-carbonyl chloride consists of a benzothiazole ring attached to a carbonyl chloride group .


Chemical Reactions Analysis

Benzothiazoles have been synthesized through various reactions including condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide .

Scientific Research Applications

Green Chemistry Synthesis

1,3-Benzothiazole-6-carbonyl chloride and its derivatives are pivotal in green chemistry. They are synthesized through environmentally friendly methods, which include the condensation of 2-aminobenzenethiol with various compounds like aldehydes, ketones, acids, and acyl chlorides. These compounds are significant due to their extensive pharmaceutical and biological activities, highlighting the importance of developing sustainable synthetic processes (Gao et al., 2020).

Structural Characterization

The structure of compounds like 1,3-benzothiazole-6-carboxamidinium chloride dihydrate has been intricately studied. The compound forms a complex three-dimensional network through hydrogen bonds, offering insights into the molecular structure and interactions of such compounds (Matković-Čalogović et al., 2003).

Antimicrobial Applications

Benzothiazole derivatives have shown promising antimicrobial properties. For instance, new 2-substituted benzothiazole derivatives were synthesized and demonstrated significant antimicrobial activity, underscoring the potential of 1,3-benzothiazole-6-carbonyl chloride derivatives in developing new antimicrobial agents (Rajeeva et al., 2009).

Optical Applications

1,3-Benzothiazole derivatives have been used in creating nonlinear optical chromophores, showcasing their potential in device applications due to their solvatochromic behavior and thermal stability. These properties make them suitable for use in a variety of optical applications (Costa et al., 2006).

Future Directions

While specific future directions for 1,3-Benzothiazole-6-carbonyl chloride are not mentioned in the search results, benzothiazole compounds have been highlighted for their potential in green chemistry .

properties

IUPAC Name

1,3-benzothiazole-6-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNOS/c9-8(11)5-1-2-6-7(3-5)12-4-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQVUZRWHRIRFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)Cl)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480488
Record name 1,3-BENZOTHIAZOLE-6-CARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzothiazole-6-carbonyl chloride

CAS RN

55439-73-1
Record name 1,3-BENZOTHIAZOLE-6-CARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, benzothiazole-6-carboxylic acid (1.014 g, 5.6 mmol) was dissolved in methylene chloride (25 mL). Five drops of N,N-dimethylforamide was added. Oxalyl chloride (0.5 mL, 5.6 mmol) was slowly added. After 2 hrs, the reaction was heated to 30° C. for 16 hrs. The reaction was concentrated in vacuo to yield benzothiazole-6-carbonyl chloride (1.665 g, quant., light yellow powder)
Quantity
1.014 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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